molecular formula C12H5Cl3N2O B11807991 6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11807991
M. Wt: 299.5 g/mol
InChI Key: RIZPGXOSANNDAP-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a chloro group at the 6th position and a dichlorophenyl group at the 2nd position of the oxazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 6-chloropyridine-2-amine in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxazolo[5,4-b]pyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine
  • 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine

Uniqueness

6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to the specific positioning of the chloro and dichlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H5Cl3N2O

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-2-(2,3-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H5Cl3N2O/c13-6-4-9-12(16-5-6)18-11(17-9)7-2-1-3-8(14)10(7)15/h1-5H

InChI Key

RIZPGXOSANNDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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